4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
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Overview
Description
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then nitrated to introduce the nitro group at the 8-position. The final step involves the formation of the thiazole ring through a cyclization reaction with a suitable thioamide under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their broad spectrum of biological activities, including antiviral and antibacterial properties.
Thiazole derivatives: Widely studied for their antimicrobial, anti-inflammatory, and anticancer activities
Uniqueness
4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole moieties, which can provide synergistic effects in its biological activity. The presence of the nitro group further enhances its potential as a bioactive compound .
Properties
Molecular Formula |
C11H9N5O2S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14) |
InChI Key |
GQTKXKQMJXKUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])C3=CSC(=N3)N |
Origin of Product |
United States |
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